Meta-Phenylene Spacer: Structural Differentiation from Simple Pyrazol-3-ylamine Analogs
CAS 179056-30-5 contains a 3-(1H-pyrazol-5-yl)phenyl scaffold with a meta-substituted phenyl ring bridging the benzylamine nitrogen and the pyrazole moiety. The closest simplified analog, 1-(4-fluoro-benzyl)-1H-pyrazol-3-ylamine (CAS 492426-35-4), lacks this phenyl spacer entirely, reducing the molecular weight from 281.33 to 191.21 g/mol and eliminating one aromatic ring system . This structural difference is pharmacologically consequential: in the Taisho Pharmaceutical patent series (WO2012008528A1) describing related pyrazole compounds as 5-HT2C antagonists and serotonin reuptake inhibitors, the central phenyl spacer is a conserved pharmacophoric element present in active exemplified compounds [1]. The extended aromatic surface of CAS 179056-30-5 increases calculated LogP to ~3.5 versus ~1.9 for the simpler analog, altering CNS permeability predictions and target engagement profiles .
| Evidence Dimension | Molecular complexity and pharmacophoric elements |
|---|---|
| Target Compound Data | MW 281.33 g/mol; 2 aromatic ring systems (4-fluorophenyl + 3-(pyrazol-5-yl)phenyl); 5 rotatable bonds; LogP 3.51 |
| Comparator Or Baseline | CAS 492426-35-4: 1-(4-Fluoro-benzyl)-1H-pyrazol-3-ylamine; MW 191.21 g/mol; 1 aromatic ring system; 2 rotatable bonds; estimated LogP ~1.9 |
| Quantified Difference | MW Δ = +90.12 g/mol (+47%); Rotatable bonds Δ = +3; LogP Δ ≈ +1.6; Additional phenyl ring adds one aromatic system |
| Conditions | Calculated physicochemical properties; structural comparison based on supplier-reported data and computed descriptors |
Why This Matters
The meta-phenylene spacer is a defined pharmacophoric element in mGluR2 and 5-HT2C patent chemotypes, making simplified pyrazol-3-ylamines structurally incompetent as direct substitutes in target-engagement studies.
- [1] WO2012008528A1 – Pyrazole Compounds. Taisho Pharmaceutical Co., Ltd. Pharmacophore definition: R1 = substituted phenyl; the central phenyl spacer is conserved among active exemplified compounds (see Formula I and representative examples). View Source
